molecular formula C25H45N11O8 B3265391 L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- CAS No. 404935-01-9

L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl-

Cat. No.: B3265391
CAS No.: 404935-01-9
M. Wt: 627.7 g/mol
InChI Key: QRYFRSMOXBAZFR-ULQDDVLXSA-N
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Description

L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- is a synthetic peptide derivative characterized by a sequence of five amino acids: three glycine residues (Gly-Gly-Gly), followed by proline (Pro), glycine (Gly), and lysine (Lys), all linked to an L-arginine backbone. The glycine-proline-lysine motif may influence structural stability and bioavailability, while the arginine residue contributes to NO-dependent vasodilation and metabolic regulation .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N11O8/c26-8-2-1-5-15(22(41)35-16(24(43)44)6-3-9-30-25(28)29)34-20(39)13-33-23(42)17-7-4-10-36(17)21(40)14-32-19(38)12-31-18(37)11-27/h15-17H,1-14,26-27H2,(H,31,37)(H,32,38)(H,33,42)(H,34,39)(H,35,41)(H,43,44)(H4,28,29,30)/t15-,16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYFRSMOXBAZFR-ULQDDVLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N11O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30785757
Record name Glycylglycylglycyl-L-prolylglycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404935-01-9
Record name Glycylglycylglycyl-L-prolylglycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30785757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-lysine) to the resin, followed by the stepwise addition of the remaining amino acids (glycine, L-proline, and L-arginine) using protected amino acid derivatives. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the complete assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism (e.g., Escherichia coli). The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired reaction and the stability of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the guanidino group in L-arginine produces nitric oxide, while substitution reactions can yield peptide analogs with modified biological activities .

Scientific Research Applications

Cardiovascular Health

L-Arginine plays a pivotal role in cardiovascular health by promoting endothelial function and vasodilation through NO production.

Clinical Applications

  • Angina and Myocardial Infarction : Studies have shown that L-arginine supplementation can improve exercise tolerance and quality of life in patients with angina. In cases of myocardial infarction, it has been reported to enhance myocardial contractility and reduce diastolic dysfunction when administered alongside other treatments .
  • Hypertension : Oral L-arginine has demonstrated efficacy in lowering blood pressure in individuals with hypertension and pre-eclampsia .

Data Table: Clinical Findings on Cardiovascular Applications

Study TypePopulationInterventionOutcome
Randomized ControlPatients with angina5 g/day L-arginineImproved exercise tolerance
Pilot StudyMyocardial infarction4.2 g L-arginine + L-carnitineEnhanced myocardial contractility
Clinical TrialHypertensive patients6 g/day L-arginineSignificant reduction in blood pressure

Wound Healing and Bone Fracture Recovery

L-Arginine's role in promoting angiogenesis and collagen synthesis has made it a candidate for enhancing wound healing and bone recovery.

Preclinical Evidence

  • Fracture Healing : A systematic review indicated that oral L-arginine supplementation significantly improved bone healing rates in animal models. Increased angiogenesis, osteoblast activity, and reduced defect areas were observed in treated groups compared to controls .

Data Table: Preclinical Studies on Fracture Healing

Study TypeAnimal ModelInterventionOutcome
In VitroRat femoral condylesL-arginine + lysineReduced defect area, enhanced healing rate
Animal StudyGuinea pigs100 mg/kg L-arginineIncreased coverage of nonvascularized bone fragments

Metabolic Disorders

L-Arginine supplementation has shown promise in managing metabolic disorders such as diabetes and obesity.

Clinical Findings

In diabetic patients, L-arginine supplementation has been linked to improved endothelial function and reduced arterial stiffness, indicating potential benefits for managing cardiovascular risks associated with diabetes .

Immune Function and Infectious Diseases

The immunomodulatory effects of L-arginine can enhance the body's response to infections.

Research Insights

L-Arginine is involved in the production of NO, which possesses antimicrobial properties against various pathogens, including viruses such as SARS-CoV . This suggests potential applications in enhancing immune responses during viral infections.

Fertility and Reproductive Health

L-Arginine's role extends into reproductive health by improving blood flow to reproductive organs.

Clinical Applications

Studies indicate that L-arginine supplementation may enhance sperm motility and overall fertility in men while also improving uterine blood flow during pregnancy .

Mechanism of Action

The mechanism of action of L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For example, the guanidino group of L-arginine can be converted to nitric oxide by nitric oxide synthase (NOS), leading to vasodilation and improved blood flow. Additionally, the peptide can modulate the activity of various enzymes and receptors, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Observations:

  • Glycine Clusters : The main compound’s triple glycine sequence (Gly-Gly-Gly) may improve solubility and reduce steric hindrance compared to shorter linkers (e.g., Gly-Gly in CAS 370112-53-1) .
  • Hydrophobic vs. Hydrophilic Balance : Compounds with glutamyl or leucine residues (e.g., CAS 873558-63-5) exhibit greater hydrophobicity, likely altering tissue penetration and pharmacokinetics .

Functional and Pharmacological Comparisons

Nitric Oxide Modulation

  • Main Compound: The arginine backbone supports NO synthesis via nitric oxide synthase (NOS), similar to free L-arginine . However, its peptide structure may prolong bioavailability compared to unmodified arginine .
  • CAS 370112-53-1: Dual arginine residues could enhance NO production efficiency, though excessive arginine may compete for NOS binding .
  • CAS 396717-05-8: Histidine may scavenge reactive oxygen species (ROS), indirectly preserving NO bioavailability .

Cardiovascular Effects

  • Main Compound : Glycine-proline motifs may synergize with arginine to improve endothelial function, akin to L-arginine’s reversal of EENL-induced vascular effects .

Cognitive and Metabolic Impact

  • Main Compound : Glycine and lysine residues may support neurotransmitter synthesis, complementing arginine’s cognitive benefits observed in hypertensive elderly populations .
  • CAS 873558-63-5 : Glutamine and leucine residues suggest a role in muscle protein synthesis, diverging from the main compound’s neurological focus .

Research Limitations and Contradictions

  • Inconsistent Efficacy: While L-arginine derivatives broadly enhance NO pathways, clinical outcomes vary. For example, some studies report significant blood flow improvements, while others show minimal effects .
  • Structural Complexity : Longer peptides (e.g., CAS 873558-63-5) face challenges in oral bioavailability, limiting therapeutic utility despite promising in vitro activity .

Biological Activity

L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- is a complex peptide that combines the amino acid L-arginine with several glycine, proline, and lysine residues. This compound is of significant interest due to its potential biological activities, particularly in cardiovascular health, wound healing, and metabolic regulation. This article explores the biological activity of this compound, supported by research findings and case studies.

L-Arginine is primarily known for its role as a precursor to nitric oxide (NO), a crucial signaling molecule in the cardiovascular system. The presence of additional amino acids in the compound may enhance its stability and bioavailability, potentially leading to improved physiological effects.

  • Nitric Oxide Production : L-arginine is converted into NO by nitric oxide synthase (NOS), which plays a vital role in vasodilation and blood flow regulation.
  • Wound Healing : Studies have shown that L-arginine supplementation can enhance collagen synthesis and promote healing in various tissue injuries.
  • Immune Function : L-arginine is involved in immune response modulation, enhancing the function of T-cells and macrophages.

Cardiovascular Health

A systematic review highlighted L-arginine's effectiveness in improving endothelial function and reducing blood pressure in hypertensive patients. One study reported an increase in endothelium-dependent dilation after dietary supplementation with L-arginine, indicating its role in vascular health .

StudyPopulationInterventionOutcome
Kdolsky et al. (2005)Guinea pigsL-arginine 100 mg/kg for 2 and 4 weeksIncreased bone healing rate compared to controls
Torricelli et al. (2009)RabbitsL-arginine 0.625 mg/daySignificant reduction in defect area after 21 days
Zembowicz et al. (2023)Various modelsOral L-arginine supplementationImproved nitric oxide synthesis and cardiovascular health

Wound Healing

Research indicates that L-arginine supplementation can significantly enhance fracture healing processes. In a study involving guinea pigs, those treated with L-arginine showed a higher rate of healing compared to control groups .

Advanced Glycation End Products (AGEs)

Topical application of L-arginine has been shown to block advanced glycation by ascorbic acid in experimental models, suggesting potential applications in diabetic complications .

Case Studies

  • Fracture Healing : A randomized controlled trial demonstrated that oral L-arginine supplementation improved fracture healing rates in guinea pigs by enhancing osteoblastic activity and collagen deposition .
  • Hypertension Management : In clinical settings, patients with hypertension who received L-arginine showed significant reductions in systolic and diastolic blood pressure alongside improved endothelial function .

Q & A

Q. Advanced Research Focus

  • In vitro systems : Use endothelial cell lines (e.g., HUVECs) to assess nitric oxide (NO) production via L-arginine’s role as a precursor for nitric oxide synthase (NOS) .
  • Protein interaction assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding affinity with receptors (e.g., integrins or G-protein-coupled receptors) .
  • Knockout models : CRISPR/Cas9-modified cells lacking cationic amino acid transporters (CAT-2B) to study L-arginine uptake dependencies .

How do concentration-dependent effects of L-Arginine in this peptide influence its antimicrobial or metabolic roles?

Q. Advanced Research Focus

  • Dose-response studies : At lower concentrations (1–2%), L-arginine stabilizes hydroxyapatite and inhibits bacterial biofilms (e.g., Streptococcus mutans), while higher concentrations (4%) may disrupt crystal structures, requiring TEM and Raman spectroscopy for validation .
  • Metabolic competition : In microbial co-cultures, L-arginine availability alters microbiota diversity via arginase-1 (Arg1)-mediated pathways, as shown in colitis models .
    Data Contradiction : Some studies report pro-inflammatory effects at high doses due to NO overproduction, necessitating context-specific dose optimization .

What computational approaches are effective for predicting the conformational dynamics of this peptide?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Simulate glycine-proline-lysine motifs in explicit solvent (e.g., TIP3P water) to analyze flexibility and hydrogen-bonding patterns .
  • Docking studies : Predict interactions with MMPs (matrix metalloproteinases) using AutoDock Vina, focusing on L-arginine’s guanidinium group for binding affinity .
  • QSAR modeling : Correlate structural features (e.g., charge distribution) with bioactivity data from analogous peptides .

How can researchers resolve discrepancies in L-Arginine’s dual roles in inflammation and tissue repair?

Q. Advanced Research Focus

  • Context-specific assays : Compare outcomes in acute vs. chronic inflammation models. For example, Arg1 knockout mice show exacerbated colitis due to dysregulated L-arginine metabolism .
  • Metabolomic profiling : Quantify polyamines (e.g., spermidine) and urea via LC-MS to distinguish L-arginine catabolic pathways .
  • Temporal analysis : Time-lapse imaging of macrophage polarization (M1/M2) under varying L-arginine conditions .

What are the best practices for stabilizing L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- in physiological buffers?

Q. Basic Research Focus

  • Buffer selection : Use Tris-HCl (pH 7.4) with 150 mM NaCl to mimic physiological conditions. Avoid phosphate buffers, which may precipitate cationic residues .
  • Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to prevent oxidation of lysine and arginine side chains .
  • Storage : Lyophilize and store at −80°C under argon to prevent hygroscopic degradation .

How does the glycine-proline-glycine motif influence this peptide’s secondary structure?

Q. Advanced Research Focus

  • Proline’s role : Induces kinks in the backbone, disrupting α-helices and promoting polyproline II (PPII) helices, validated via CD spectroscopy .
  • Glycine flexibility : Enables conformational switching between extended and compact states, analyzed via small-angle X-ray scattering (SAXS) .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) reveals lower Tm values compared to rigid β-sheet peptides .

What ethical and methodological considerations apply to in vivo studies of this peptide?

Q. Advanced Research Focus

  • Dosing routes : Intraperitoneal vs. oral administration impacts bioavailability; use LC-MS to track plasma and tissue distribution .
  • Toxicity screening : Preclinical assessment in zebrafish embryos for cardiotoxicity or developmental anomalies .
  • Regulatory compliance : Follow NIH guidelines for peptide safety (e.g., endotoxin levels <0.1 EU/mg) .

How can researchers integrate multi-omics data to elucidate this peptide’s mechanism of action?

Q. Advanced Research Focus

  • Transcriptomics : RNA-seq of treated cells to identify pathways (e.g., NOS2, Arg1) modulated by L-arginine .
  • Proteomics : SILAC (stable isotope labeling) to quantify changes in nitric oxide synthase isoforms .
  • Metabolomics : NMR-based profiling of TCA cycle intermediates and urea in response to peptide treatment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl-
Reactant of Route 2
L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl-

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